molecular formula C7H10F3N5O B130358 2-Amino-4-dimethylamino-6-trifluoroethoxy-1,3,5-triazine CAS No. 145963-84-4

2-Amino-4-dimethylamino-6-trifluoroethoxy-1,3,5-triazine

Cat. No. B130358
CAS RN: 145963-84-4
M. Wt: 237.18 g/mol
InChI Key: CDIMJMNYIJEGBW-UHFFFAOYSA-N
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Description

Triazines are a class of nitrogen-containing heterocycles. The triazine structure is a ring composed of three carbon atoms and three nitrogen atoms, with alternating single and double bonds . They are known for their diverse applications in various fields, including the production of herbicides and polymer photostabilisers .


Synthesis Analysis

Triazines can be synthesized from cyanuric chloride through sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds . The derivatives of 6-aryl-2,4-diamino-1,3,5-triazine are very convenient precursors in modern chemical research due to their high thermal stability .


Molecular Structure Analysis

The molecular structure of triazines is characterized by a six-membered ring composed of alternating carbon and nitrogen atoms . The exact structure of “2-Amino-4-dimethylamino-6-trifluoroethoxy-1,3,5-triazine” could not be found in the available literature.


Chemical Reactions Analysis

Triazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The reaction of triazines with amidines proceeds through an addition/N2 elimination/cyclization pathway .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific triazine depend on its exact molecular structure. In general, triazines have high thermal stability and rich nitrogen content . The specific properties of “2-Amino-4-dimethylamino-6-trifluoroethoxy-1,3,5-triazine” are not available in the current literature.

Scientific Research Applications

. The presence of both amino and dimethylamino groups allows for further functionalization, making it a versatile building block in organic chemistry.

Corrosion Inhibition

Research has indicated the potential use of triazine derivatives as corrosion inhibitors. Although studies have been conducted on similar molecules, the structural analogy suggests that 2-Amino-4-dimethylamino-6-trifluoroethoxy-1,3,5-triazine could serve as an effective corrosion inhibitor in metal protection, especially in acidic environments .

Antibacterial Applications

Triazine compounds have been explored for their antibacterial properties. While specific data on this compound is not readily available, its structural similarity to other triazines that exhibit antibacterial activity against strains like E. coli suggests potential applications in this field .

Research and Development (R&D)

The compound is primarily utilized for R&D purposes. Its unique structure makes it a subject of interest in the development of new chemical entities with possible applications in pharmaceuticals and agrochemicals .

Environmental Impact Studies

Due to its classification as hazardous to aquatic life with long-lasting effects, this compound is also used in environmental impact studies to understand and mitigate the risks associated with chemical pollutants .

Safety and Handling Protocols

The safety data sheets of chemicals like 2-Amino-4-dimethylamino-6-trifluoroethoxy-1,3,5-triazine are crucial for developing handling protocols and emergency response procedures in laboratories and industrial settings .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent in the development of analytical methods due to its well-defined structure and properties .

Educational Purposes

Lastly, it serves an educational purpose, providing a practical example of a triazine derivative for teaching organic chemistry concepts related to heterocyclic compounds and fluorinated molecules .

Mechanism of Action

The mechanism of action of triazines in biological systems is diverse and depends on their chemical structure. Some triazines display important biological properties; for example, certain derivatives are used clinically due to their antitumor properties .

Future Directions

Triazines continue to be the subject of considerable interest due to their applications in different fields. Future research may focus on developing new synthetic methods, exploring their reactivity, and investigating their potential applications in medicine and other fields .

properties

IUPAC Name

2-N,2-N-dimethyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N5O/c1-15(2)5-12-4(11)13-6(14-5)16-3-7(8,9)10/h3H2,1-2H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIMJMNYIJEGBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20888983
Record name 1,3,5-Triazine-2,4-diamine, N2,N2-dimethyl-6-(2,2,2-trifluoroethoxy)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-dimethylamino-6-trifluoroethoxy-1,3,5-triazine

CAS RN

145963-84-4
Record name N2,N2-Dimethyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triazine-2,4-diamine, N2,N2-dimethyl-6-(2,2,2-trifluoroethoxy)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazine-2,4-diamine, N2,N2-dimethyl-6-(2,2,2-trifluoroethoxy)-
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Record name 1,3,5-Triazine-2,4-diamine, N2,N2-dimethyl-6-(2,2,2-trifluoroethoxy)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4-dimethylamino-6-trifluoroethoxy-1,3,5-triazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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